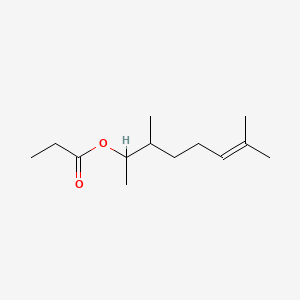

3,7-Dimethyloct-6-en-2-yl propionate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

97889-96-8 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

3,7-dimethyloct-6-en-2-yl propanoate |

InChI |

InChI=1S/C13H24O2/c1-6-13(14)15-12(5)11(4)9-7-8-10(2)3/h8,11-12H,6-7,9H2,1-5H3 |

InChI Key |

PVOXDQPDUIZDLB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC(C)C(C)CCC=C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,7 Dimethyloct 6 En 2 Yl Propionate

Laboratory Synthesis Approaches

Conventional laboratory synthesis of citronellyl propionate (B1217596) primarily relies on the esterification of citronellol (B86348) with propionic acid or its derivatives. Research in this area focuses on optimizing reaction conditions, exploring stereoselective methods, and developing novel catalytic systems to enhance efficiency and product purity.

The direct esterification of β-citronellol is a primary route for producing citronellyl esters. Optimization of this reaction involves careful consideration of parameters such as temperature, reactant molar ratio, and catalyst concentration to maximize conversion and selectivity. For instance, in related esterifications, achieving high conversion rates (ca. 88%) and selectivity (ca. 99%) has been demonstrated even at room temperature under solvent-free conditions, highlighting the potential for mild and efficient synthesis. rsc.orgrsc.orgresearchgate.net The optimization process aims to shift the reaction equilibrium towards the product side, often by removing water as a byproduct or using an excess of one reactant. Studies have reported the successful maximization of citronellyl ester production through the esterification of citronella essential oil with propionic acid in a solvent-free system, achieving conversions of about 90%.

Table 1: Parameters Affecting Chemical Esterification of β-Citronellol

| Parameter | Effect on Reaction | Optimized Conditions (Illustrative) |

|---|---|---|

| Temperature | Influences reaction rate and equilibrium position. | Room temperature to 60°C may be sufficient with effective catalysts. rsc.orgrsc.org |

| Reactant Stoichiometry | Molar ratio of alcohol to acid affects equilibrium and yield. | An excess of the acid (e.g., 2:1 acid to alcohol) can drive the reaction forward. rsc.org |

| Catalyst Concentration | Directly impacts the initial reaction rate. | Optimal concentration balances rate with cost and potential side reactions. rsc.org |

| Solvent | Can affect reactant solubility and reaction equilibrium. | Solvent-free conditions are often preferred for environmental and economic reasons. rsc.orgrsc.org |

Citronellol possesses a chiral center, meaning it exists as two enantiomers, (R)- and (S)-citronellol. The synthesis of enantiomerically pure citronellyl propionate is crucial for applications where specific stereoisomers contribute desired sensory properties. Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts or biocatalytic methods. One approach involves the synthesis of chiral precursors, such as (R)-citronellal, which is a key intermediate in the production of specific terpenoid isomers. rsc.org Bienzymatic cascade reactions, for example, have been employed to produce (R)-citronellal from geraniol (B1671447) with high conversion (95%) and excellent enantiomeric excess (96.9% ee). rsc.org Such chiral building blocks can then be converted to the corresponding enantiomerically pure citronellol for subsequent esterification. The development of chiral ionic liquids also presents a promising avenue for asymmetric synthesis, acting as both solvent and catalyst to induce chirality. eurekaselect.com

To overcome the drawbacks of traditional Brønsted acid catalysts like sulfuric acid, which can be corrosive and generate waste during neutralization, research has focused on developing novel catalyst systems. rsc.orgrsc.org Stable and water-tolerant Lewis acids, such as tin(II) chloride (SnCl₂·2H₂O), have emerged as effective catalysts for the esterification of β-citronellol. rsc.orgrsc.orgresearchgate.net SnCl₂ has demonstrated activity comparable to strong acids like sulfuric and p-toluenesulfonic acid but with the advantages of being a less corrosive solid. rsc.org This catalyst system can achieve high conversion and selectivity under mild, solvent-free conditions at room temperature, representing a more environmentally benign alternative to mineral acid-catalyzed processes. rsc.orgrsc.org

Table 2: Comparison of Catalysts for β-Citronellol Esterification

| Catalyst | Catalyst Type | Key Advantages | Reported Conversion/Selectivity |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | High activity, low cost. | Effective, but corrosive and generates waste. |

| p-Toluenesulfonic Acid | Brønsted Acid | Solid, easier to handle than H₂SO₄. | Active, but shares drawbacks of strong acids. |

| Tin(II) Chloride (SnCl₂) | Lewis Acid | Water-tolerant, less corrosive, solid, active at room temperature. | ~88% conversion, ~99% selectivity for citronellyl acetate (B1210297). rsc.orgrsc.org |

Chemo-Enzymatic and Biocatalytic Syntheses

Biocatalysis offers a green alternative to chemical synthesis, utilizing enzymes or whole microbial cells to catalyze reactions with high specificity and under mild conditions. These methods are particularly valuable for producing "natural" flavor and fragrance compounds.

Lipases are widely used enzymes for the synthesis of esters due to their stability in organic solvents and broad substrate specificity. The lipase-catalyzed acylation of citronellol is a well-established method for producing citronellyl propionate. scielo.brbohrium.com Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are particularly effective, demonstrating high conversion rates and excellent reusability. scielo.brresearchgate.net

Research shows that lipase-catalyzed esterification can achieve conversions of over 90% for citronellyl propionate. scielo.brbohrium.com The reaction can be performed via direct esterification with propionic acid or through transesterification using an acyl donor like a vinyl or alkyl propionate. Transesterification often proceeds much faster; for example, producing approximately 10 g/L of citronellyl propionate took 1.5 hours via esterification compared to just 2 minutes by transesterification. scielo.brbohrium.com The immobilized enzyme also shows remarkable stability, remaining effective for at least 20 reaction cycles. scielo.brbohrium.com Furthermore, microwave-assisted enzymatic synthesis has been explored as a method to accelerate the reaction. researchgate.net

Table 3: Research Findings on Lipase-Catalyzed Synthesis of Citronellyl Propionate

| Enzyme | Reaction Type | Acyl Donor | Key Findings | Reference |

|---|---|---|---|---|

| Novozym® 435 | Esterification | Propionic Acid | >91% conversion achieved. | scielo.brbohrium.com |

| Novozym® 435 | Transesterification | Propionate Esters | Significantly faster reaction time (2 min vs 1.5 h); enzyme reusable for >20 cycles. | scielo.brbohrium.com |

| ***Candida antarctica* Lipase (B570770) B (CALB)** | Transesterification | Vinyl Propionate | High yields (>99%) in solvent-free media. | researchgate.net |

| ***Burkholderia cepacia* Lipase (BCL)** | Esterification | Acetic Acid (model) | Immobilization on a novel polylactic acid/chitosan/polyvinyl alcohol support showed robust activity. | researchgate.net |

Whole-cell biotransformation utilizes intact microbial cells as catalysts, providing a cost-effective approach by eliminating the need for enzyme purification. This strategy can be applied to produce the propionate precursor or, in some cases, the final ester product. Engineered strains of bacteria like Pseudomonas putida have been developed to produce propionic acid from renewable feedstocks like L-threonine. nih.gov These engineered microbes can achieve high titers (up to 62 g/L) and productivity (1.07 g/L/h) of propionic acid. nih.gov A sequential process can be envisioned where the fermentation broth containing the biologically produced propionic acid is used in a subsequent esterification step. nih.gov

Other microorganisms, such as Clostridium saccharoperbutylacetonicum, have also been metabolically engineered to produce propionate via synthetic pathways. nih.gov Furthermore, some microbes can perform the entire esterification process internally. For example, Hansenula saturnus has been used for the microbial esterification of citronellol, utilizing acetyl-CoA generated from glucose metabolism as the acyl donor. nih.gov This demonstrates the potential for a single-pot fermentation process where the microorganism both synthesizes the acyl-CoA precursor (such as propionyl-CoA) from a simple carbon source and performs the esterification with exogenously supplied citronellol. nih.govuwaterloo.ca

Synthesis of Analogues and Derivatives of 3,7-Dimethyloct-6-en-2-yl Propionate

The structural framework of this compound, derived from the monoterpenoid citronellol, offers multiple sites for chemical modification. These modifications are pursued to alter its physicochemical properties, such as odor, volatility, and stability, leading to new applications in various fields. The primary sites for derivatization include the octenyl alkyl chain, the propionate ester moiety, and the carbon-carbon double bond. Synthetic strategies are often centered around the precursor alcohol, citronellol, followed by esterification, or direct modification of the ester itself.

Exploration of Alkyl Chain Modifications

Modifications to the C8 alkyl backbone of the citronellyl moiety can lead to significant changes in the molecule's steric and electronic properties. Research in this area has focused on the introduction of substituents or the alteration of existing methyl groups to fine-tune the compound's characteristics.

A notable approach involves the synthesis of selectively fluorinated and methylated analogues of citronellol, which can then be esterified to the corresponding propionates. These syntheses often utilize chiral precursors to maintain stereochemical integrity. For instance, selectively methylated analogues of citronellol can be prepared using an Evans oxazolidinone asymmetric alkylation approach. In this methodology, a carboxylic acid precursor is used to acylate an enantiomer of an oxazolidinone. Subsequent alkylation with methyl iodide, followed by reductive removal of the chiral auxiliary, yields the desired modified alcohol with high diastereomeric excess. This modified alcohol can then be esterified with propionyl chloride or propionic anhydride (B1165640) to yield the target this compound analogue.

Another example is the synthesis of 2,2-difluorocitronellol. This can be achieved through a double fluorination of a citronellal-derived aldehyde, followed by an in-situ reduction of the resulting aldehyde to the primary alcohol. The subsequent esterification would yield a difluorinated analogue of this compound.

| Analogue Type | Synthetic Strategy | Key Reagents | Precursor |

|---|---|---|---|

| Selectively Methylated Citronellol | Evans oxazolidinone asymmetric alkylation | Enantiopure oxazolidinones, Methyl iodide | Citronellic acid derivative |

| 2,2-Difluorocitronellol | Double fluorination of an aldehyde | MacMillan protocol reagents | Citronellal-derived aldehyde |

Introduction of Alternative Ester Moieties (e.g., formates, isobutyrates)

The ester group of this compound is a readily modifiable functionality. Replacing the propionate group with other ester moieties can significantly influence the compound's aroma profile and other properties. A range of citronellyl esters have been synthesized using various chemical and enzymatic methods.

Chemical Synthesis: Direct esterification of citronellol with a corresponding carboxylic acid or its derivative is a common method. For example, citronellyl formate (B1220265) can be synthesized by the acid-catalyzed esterification of citronellol with formic acid. scentree.co Similarly, citronellyl isobutyrate is produced through the azeotropic esterification of citronellol and isobutyric acid, sometimes in the presence of isobutyric anhydride to drive the reaction to completion.

Enzymatic Synthesis: Biocatalysis, particularly using lipases, offers a milder and often more selective route to these esters. Lipase-catalyzed acylation of citronellol can be achieved through either esterification with a carboxylic acid or transesterification with another ester. Studies have demonstrated the successful synthesis of a variety of citronellyl esters, including acetate, propionate, butyrate (B1204436), caprate, and laurate, using immobilized Candida antarctica lipase B (Novozym 435). rsc.orgresearchgate.net These reactions can be performed in non-aqueous media or solvent-free systems, with transesterification often proceeding at a much faster rate than direct esterification. scielo.brscielo.br For instance, the production of citronellyl propionate via transesterification can be significantly faster than through esterification. scielo.brscielo.br Another study utilized a lipase from Rhizopus sp. to synthesize short-chain citronellyl esters, demonstrating that citronellyl butyrate could be produced with yields of 95-100% via direct esterification. researchgate.net

| Ester Derivative | Synthetic Method | Acyl Donor | Catalyst/Conditions | Yield |

|---|---|---|---|---|

| Citronellyl Formate | Chemical Esterification | Formic acid | Acid catalyst | Not specified |

| Citronellyl Isobutyrate | Chemical Esterification | Isobutyric acid/anhydride | Azeotropic distillation | Not specified |

| Citronellyl Acetate | Enzymatic Transesterification | Geranyl acetate | Black cumin seedling lipase, n-hexane, 41°C, 72h | 76.32% bibliotekanauki.plresearchgate.neticm.edu.pl |

| Citronellyl Butyrate | Enzymatic Esterification | Butyric acid | Rhizopus sp. lipase, 45°C, 24h | 95-100% researchgate.net |

| Citronellyl Laurate | Enzymatic Esterification | Lauric acid | Novozym 435, heptane, 70°C | >91% scielo.brscielo.br |

| Various Esters (Acetate, Propionate, Butyrate, Caprate, Laurate) | Enzymatic Transesterification | Alkyl vinyl esters | Novozym 435, solvent-free, 70°C | >99% rsc.orgresearchgate.net |

Preparation of Unsaturated and Substituted Derivatives

The carbon-carbon double bond in the 3,7-dimethyloct-6-en-2-yl moiety is a prime site for introducing further functionality, leading to a wide range of unsaturated and substituted derivatives. Common reactions targeting this double bond include epoxidation and dihydroxylation.

Epoxidation: The epoxidation of the C6=C7 double bond in citronellol and its esters introduces a reactive oxirane ring, which can serve as a precursor for further chemical transformations. The selective oxidation of citronellol using hydrogen peroxide and titanosilicate catalysts, such as Titanium Silicalite-1 (TS-1), has been shown to primarily yield the corresponding citronellol epoxide (3,7-dimethyl-6,7-epoxyoctan-1-ol). mdpi.com The choice of solvent can influence the selectivity of the reaction, with acetonitrile (B52724) providing high epoxide selectivity. This epoxidized citronellol can then be esterified to produce the propionate derivative. Alternatively, direct epoxidation of this compound can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in a non-aqueous solvent.

Dihydroxylation: The double bond can also be converted into a vicinal diol (two adjacent hydroxyl groups) through dihydroxylation. This can be accomplished via two main stereochemical pathways:

Syn-dihydroxylation: This method results in the addition of both hydroxyl groups to the same face of the double bond. Reagents such as osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant, or cold, dilute potassium permanganate (B83412) (KMnO₄) can achieve this transformation.

Anti-dihydroxylation: This pathway adds the hydroxyl groups to opposite faces of the double bond. It is typically a two-step process involving initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org

These dihydroxylated derivatives of this compound exhibit increased polarity and can serve as intermediates for further derivatization.

| Derivative Type | Reaction | Key Reagents | Expected Product |

|---|---|---|---|

| Epoxide | Epoxidation | m-CPBA or H₂O₂/Titanosilicate catalyst | 3,7-Dimethyl-6,7-epoxyoctan-2-yl propionate |

| Syn-Diol | Syn-dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃ or H₂S | (6R,7S) or (6S,7R)-6,7-dihydroxy-3,7-dimethyloctan-2-yl propionate |

| Anti-Diol | Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | (6R,7R) or (6S,7S)-6,7-dihydroxy-3,7-dimethyloctan-2-yl propionate |

Advanced Analytical Characterization of 3,7 Dimethyloct 6 En 2 Yl Propionate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 3,7-Dimethyloct-6-en-2-yl propionate (B1217596) from complex matrices and quantifying its presence. Given its volatility and potential for enantiomeric forms, specific chromatographic approaches are necessary.

Gas Chromatography (GC): Due to their volatility, terpene esters are well-suited for analysis by Gas Chromatography (GC). acs.org GC is the analytical method of choice for volatile compounds like terpenoids. researchgate.net For the separation and quantification of 3,7-Dimethyloct-6-en-2-yl propionate, a non-polar or medium-polarity capillary column is typically employed. A common choice would be a column with a stationary phase like DB-5 (5% phenyl-methylpolysiloxane) or a polyethylene (B3416737) glycol (wax) column. nih.gov Quantification is generally achieved using a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds.

Method development involves optimizing the temperature program to ensure adequate separation from other volatile components. A typical analysis would involve an initial oven temperature held for a few minutes, followed by a controlled ramp-up to a final temperature to elute all compounds of interest.

High-Performance Liquid Chromatography (HPLC): The analysis of terpenes by HPLC can be challenging due to their lack of strong UV chromophores. nih.govrestek.com However, it is a viable technique, particularly for purification. nih.gov Since this compound does not absorb light in the standard UV range, detection would need to be performed at low wavelengths, typically around 200-215 nm. nih.gov A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water in an isocratic or gradient elution mode. rsc.orgresearchgate.net While less straightforward than GC for routine quantification of this compound, HPLC is a powerful tool for preparative separation. researchgate.net

Table 1: Typical Chromatographic Method Parameters

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) | C18 (150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water mixture |

| Flow Rate | 1-2 mL/min | 0.8-1.5 mL/min |

| Detector | Flame Ionization Detector (FID) | UV Detector (at ~205 nm) |

| Temperature Program | e.g., 60°C for 2 min, then 5°C/min to 240°C | Isocratic or gradient elution at controlled temp (e.g., 30-55°C) rsc.org |

| Injection Mode | Split/Splitless | Autosampler |

The this compound molecule contains a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). The separation and quantification of these enantiomers are critical. Chiral capillary GC is a widely applied technique for analyzing the authenticity of essential oils and flavor compounds. chromatographyonline.com

The most effective method for this is chiral gas chromatography. This technique utilizes a chiral stationary phase (CSP), most commonly based on derivatized cyclodextrins. nih.govchromatographyonline.com For chiral alcohols and their ester derivatives, a modified β-cyclodextrin column, such as CP Chirasil-DEX CB, provides excellent resolution. nih.gov The conversion of chiral alcohols into their ester derivatives, such as the propionate, often enhances volatility and improves the separation factor (α) on the chiral column. nih.gov This allows for the accurate determination of the enantiomeric excess (ee) in a sample.

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic methods are employed to confirm the identity and elucidate the structure of the compound.

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. researchgate.net While specific experimental data for this compound is not widely published, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of structurally similar compounds and general chemical shift principles.

¹H NMR: The proton spectrum would show characteristic signals for the terpene backbone and the propionate moiety. The proton on the carbon bearing the ester group (H-2) is expected to be significantly downfield, around 4.8-5.0 ppm. The vinyl proton (H-6) would appear around 5.1 ppm. The ethyl group of the propionate would show a quartet around 2.2 ppm and a triplet around 1.1 ppm.

¹³C NMR: The carbon spectrum would confirm the presence of 13 unique carbon atoms. The carbonyl carbon of the ester would be the most downfield signal, expected around 174 ppm. The carbon attached to the ester oxygen (C-2) would be found around 72-75 ppm. The olefinic carbons (C-6 and C-7) would appear in the 124-132 ppm region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | | ~4.9 | m | H-2 | | | ~5.1 | t | H-6 | | | ~2.2 | q | -CO-CH ₂-CH₃ | | | ~1.9-2.1 | m | H₂-5 | | | ~1.68 | s | CH ₃-C7 | | | ~1.60 | s | CH ₃-C7 | | | ~1.2-1.4 | m | H₂-4, H-3 | | | ~1.2 | d | CH ₃-C2 | | | ~1.1 | t | -CO-CH₂-CH ₃ | | | ~0.9 | d | CH ₃-C3 | | ¹³C NMR | Predicted δ (ppm) | Assignment | | | ~174 | C =O | | | ~131.5 | C-7 | | | ~124.5 | C-6 | | | ~73 | C-2 | | | ~40 | C-4 | | | ~37 | C-5 | | | ~35 | C-3 | | | ~28 | -C H₂-CH₃ | | | ~25.7 | C-8 | | | ~20 | CH ₃-C2 | | | ~19.5 | CH ₃-C3 | | | ~17.5 | C-1 | | | ~9.2 | -CH₂-C H₃ | Predicted values are based on data for analogous structures like 3,7-dimethyloct-6-en-1-ol and general ester chemical shifts. bmrb.ioorgchemboulder.com

Mass spectrometry, particularly when coupled with GC (GC-MS), is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. nih.gov For this compound (molecular weight: 212.33 g/mol ), the electron ionization (EI) mass spectrum would exhibit a molecular ion peak ([M]⁺) at m/z = 212, although it may be of low intensity. whitman.edu

The fragmentation pattern is dictated by the functional groups present. Key fragmentation pathways for esters include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements. whitman.edulibretexts.org A characteristic fragment for propionate esters is the acylium ion [CH₃CH₂CO]⁺ at m/z = 57. The terpene backbone would likely fragment to produce stable carbocations, with expected peaks at m/z = 69 (isopropenyl fragment) and 81, similar to related terpenoids. hmdb.ca Another significant fragmentation would be the loss of the propionic acid molecule (C₃H₆O₂) from the molecular ion, resulting in a peak at m/z = 138.

Table 3: Predicted Major Fragment Ions in the EI-Mass Spectrum

| m/z | Proposed Fragment Structure/Origin |

|---|---|

| 212 | Molecular Ion [C₁₃H₂₄O₂]⁺ |

| 138 | [M - C₃H₆O₂]⁺ (Loss of propionic acid) |

| 95 | Terpene backbone fragment |

| 81 | Terpene backbone fragment |

| 69 | Isopropenyl fragment [C₅H₉]⁺ |

| 57 | Acylium ion [CH₃CH₂CO]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. purdue.edu The IR spectrum of this compound would be dominated by absorptions corresponding to the ester and alkene groups.

The most prominent feature would be a strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, appearing in the region of 1735-1750 cm⁻¹. libretexts.orgopenstax.org Another key feature would be one or two strong bands in the 1300-1000 cm⁻¹ range, corresponding to the C-O stretching vibrations of the ester. libretexts.orgdocbrown.info The presence of the carbon-carbon double bond (C=C) would be indicated by a stretching vibration around 1640-1680 cm⁻¹, and the vinylic =C-H bond would show a stretch just above 3000 cm⁻¹ (3020-3100 cm⁻¹). libretexts.orgopenstax.org Standard alkane C-H stretches would be observed as strong absorptions in the 2850-2960 cm⁻¹ region. openstax.org

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3020-3100 | C-H Stretch | Alkene (=C-H) | Medium |

| 2850-2960 | C-H Stretch | Alkane (-C-H) | Strong |

| 1735-1750 | C=O Stretch | Ester | Strong, Sharp |

| 1640-1680 | C=C Stretch | Alkene | Medium to Weak |

| 1150-1250 | C-O Stretch | Ester | Strong |

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex mixtures containing citronellyl propionate benefits immensely from advanced hyphenated techniques. These methods provide the necessary resolution and sensitivity to distinguish the target analyte from a multitude of other components, many of which may be isomeric or present in trace amounts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like citronellyl propionate due to its high separation efficiency and definitive mass spectral identification. When a sample is injected into the GC-MS system, it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint.

For citronellyl propionate, electron ionization (EI) is a common ionization method. The resulting mass spectrum provides characteristic fragment ions that are used for its identification. Publicly available spectral databases contain reference spectra for citronellyl propionate, aiding in its positive identification.

| Parameter | Value |

| Instrument | HITACHI M-80B |

| Ionization Mode | Electron Ionization (EI) |

| Top 5 Peaks (m/z) | 69, 81, 95, 57, 41 |

| This data is based on experimental GC-MS analysis of citronellyl propionate. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is generally employed for the analysis of less volatile and more polar compounds. While GC-MS is the more conventional choice for a volatile ester like citronellyl propionate, LC-MS can be a viable option, particularly for non-volatile or thermally labile related compounds in a mixture. thermofisher.com The development of an LC-MS method would involve careful selection of the column and mobile phase to achieve adequate retention and separation. Atmospheric pressure ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be utilized to ionize the molecule prior to mass analysis. While experimental LC-MS data for citronellyl propionate is not extensively published, predictive models for its LC-MS/MS spectra exist, which can aid in method development and tentative identification. hmdb.ca

For exceptionally complex samples like essential oils, where hundreds of compounds may be present, one-dimensional GC-MS can suffer from co-elution, where two or more compounds elute at the same time, leading to ambiguous identification. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power by employing two columns with different stationary phases (e.g., nonpolar and polar) connected by a modulator. gcms.cz

The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. This results in a structured two-dimensional chromatogram where chemically related compounds tend to appear in the same region of the plot, aiding in compound identification. srainstruments.it When coupled with a high-resolution time-of-flight mass spectrometer (HR-TOFMS), GCxGC provides unparalleled separation and identification capabilities. nih.gov

In the analysis of essential oils, GCxGC-HRTOFMS has been shown to effectively separate different classes of compounds, such as terpenes, esters, alcohols, and aldehydes. nih.gov Research on the analysis of various essential oils has demonstrated the separation of citronellyl propionate enantiomers using a chiral column in the first dimension. nih.gov This level of separation is critical for quality control and authenticity assessment of natural products. The enhanced peak capacity and sensitivity of GCxGC also allow for the detection and identification of trace-level components that would be missed by conventional GC-MS. gcms.cz

| Technique | Application in Citronellyl Propionate Analysis | Key Advantages |

| GC-MS | Routine identification and quantification in various matrices. | Robust, well-established, extensive spectral libraries available. |

| LC-MS | Potential for analysis of related non-volatile compounds and in matrices unsuitable for GC. | Suitable for a wide range of compound polarities and thermal stabilities. ethz.ch |

| GCxGC-TOFMS | High-resolution separation in highly complex mixtures like essential oils; chiral separation of enantiomers. | Superior peak capacity, increased sensitivity, structured chromatograms for compound class identification. gcms.cznih.gov |

Environmental Fate, Transport, and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance in the environment through non-biological processes such as photolysis, hydrolysis, and chemical oxidation.

Photolysis and Hydrolysis Pathways

Photolysis is the degradation of a compound by light, particularly sunlight. Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For 3,7-Dimethyloct-6-en-2-yl propionate (B1217596), which contains an ester functional group, hydrolysis would be a potential degradation pathway, yielding 3,7-dimethyloct-6-en-2-ol (B84639) and propanoic acid. The presence of a carbon-carbon double bond also suggests potential for photo-oxidation.

However, specific experimental or modeled data on the rates and pathways of photolysis and hydrolysis for 3,7-Dimethyloct-6-en-2-yl propionate are not available in the reviewed scientific literature.

Chemical Oxidation in Environmental Matrices

Chemical oxidation in the environment, particularly by reactive species such as hydroxyl radicals (•OH) in the atmosphere or water, is a significant degradation pathway for many organic compounds. The double bond and tertiary carbon atoms in the this compound structure would likely be susceptible to oxidative attack.

Despite this theoretical susceptibility, no specific studies detailing the chemical oxidation rates, products, or mechanisms for this compound in various environmental matrices (air, water, soil) were identified.

Biodegradation in Environmental Compartments

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a primary mechanism for the removal of many organic chemicals from the environment.

Microbial Degradation in Soil and Water Systems

The biodegradation of esters often begins with enzymatic hydrolysis of the ester bond, followed by the degradation of the resulting alcohol and carboxylic acid. It is anticipated that this compound would follow a similar pathway.

A search for studies on the microbial degradation of this compound in soil and aquatic environments did not yield any specific results. There is no available data on the microorganisms involved, the rate of degradation, or the influence of environmental factors on its biodegradation.

Metabolic Byproducts and Mineralization

The process of biodegradation leads to the formation of metabolic byproducts. Complete biodegradation, or mineralization, results in the conversion of the organic compound to inorganic substances like carbon dioxide, water, and mineral salts.

There is no information available in the scientific literature regarding the specific metabolic byproducts formed during the biodegradation of this compound, nor are there any studies on the extent of its mineralization in environmental systems.

Environmental Distribution and Persistence

The environmental distribution of a chemical is influenced by its physical-chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Persistence refers to the length of time a compound remains in a particular environment before being broken down.

Data Tables

Due to the absence of specific research findings for this compound, no data tables can be generated.

Mobility in Soil and Water

The mobility of this compound in terrestrial and aquatic environments is primarily influenced by its water solubility and its tendency to adsorb to organic matter in soil and sediment.

Based on estimations for the structurally similar citronellyl propionate, the water solubility of this compound is expected to be low. This limited solubility in water suggests that the compound will not readily move with water through the soil profile or be easily transported in aquatic systems.

A key parameter for assessing mobility in soil is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for a chemical to adsorb to soil and sediment particles, thereby reducing its mobility. QSAR models can provide an estimated Koc for this compound. Given its molecular structure, a significant portion of the compound released to the environment is expected to partition to soil and sediment.

Table 1: Estimated Physicochemical Properties Influencing Mobility

| Property | Estimated Value | Implication for Mobility |

| Water Solubility | Low | Reduced transport in water |

| LogP | ~4.6 | High potential for bioaccumulation |

| Koc | High (estimated) | Likely to be immobile in soil |

Volatilization and Atmospheric Fate

The potential for this compound to volatilize from soil and water surfaces and its subsequent fate in the atmosphere are critical components of its environmental profile.

Volatilization is influenced by the compound's vapor pressure and its Henry's Law Constant. For the related compound, citronellyl propionate, the vapor pressure is reported to be 0.007747 mm Hg at 23°C. This relatively low vapor pressure suggests that while volatilization can occur, it may not be a rapid process. The Henry's Law Constant, which describes the partitioning of a chemical between air and water, can be estimated using QSAR models. A higher Henry's Law Constant indicates a greater tendency for a substance to move from water to air.

Once in the atmosphere, the primary degradation pathway for this compound is expected to be its reaction with photochemically produced hydroxyl radicals (•OH). The rate of this reaction determines the atmospheric half-life of the compound. Tools like the Atmospheric Oxidation Program (AOPWIN™) can estimate this reaction rate and the resulting half-life. For compounds with similar structures, the atmospheric half-life is typically in the range of hours to a few days, indicating that it is not expected to persist in the atmosphere for long periods.

Table 2: Estimated Parameters for Volatilization and Atmospheric Fate

| Parameter | Estimated Value/Information | Implication |

| Vapor Pressure | ~0.007747 mm Hg @ 23°C (for Citronellyl propionate) | Moderate potential for volatilization |

| Henry's Law Constant | Estimated via QSAR | Determines air-water partitioning |

| Atmospheric Half-life | Estimated (reaction with •OH radicals) | Not expected to be persistent in the atmosphere |

Structure Activity Relationship Sar Studies for Biological Effects

Influence of Chirality and Stereochemistry on Biological Activity

The structure of 3,7-dimethyloct-6-en-2-yl propionate (B1217596) contains two chiral centers, at the C2 and C3 positions. This gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The spatial arrangement of the atoms in these stereoisomers can significantly influence their interaction with biological targets, such as receptors and enzymes, which are themselves chiral.

While no specific studies on the stereoisomers of 3,7-dimethyloct-6-en-2-yl propionate have been found, research on other chiral terpenoids demonstrates the importance of stereochemistry in determining biological effects. For instance, the different enantiomers of a compound can exhibit widely varying biological activities, with one being active while the other is inactive or even exhibits a different type of activity altogether. It is therefore highly probable that the biological activity of this compound would be stereospecific.

Table 1: Potential Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 |

|---|---|---|

| Isomer 1 | R | S |

| Isomer 2 | S | R |

| Isomer 3 | R | R |

| Isomer 4 | S | S |

This table is generated based on the chemical structure and does not represent experimentally verified data for this specific compound.

Effect of Alkyl Chain Length and Branching on Biological Profiles

The biological activity of a molecule can be significantly altered by changes in the length and branching of its alkyl chains. In the case of this compound, the octenyl chain and the propionate ester group are key structural features.

Variations in the length of the main carbon chain or the ester group could impact properties such as lipophilicity, which in turn affects the compound's ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets. Generally, increasing the alkyl chain length can enhance certain biological activities up to a certain point, after which a decrease may be observed due to steric hindrance or excessive lipophilicity.

Impact of Ester Functionality on Molecular Interactions

The propionate ester functionality is a key feature of this compound. This ester group can participate in various molecular interactions, including hydrogen bonding (with the carbonyl oxygen as an acceptor) and dipole-dipole interactions. These interactions are critical for the binding of the molecule to its biological targets.

Computational and Theoretical Studies on 3,7 Dimethyloct 6 En 2 Yl Propionate

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like 3,7-dimethyloct-6-en-2-yl propionate (B1217596) is intrinsically linked to its three-dimensional structure and conformational dynamics. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the molecule's spatial arrangements and how they fluctuate over time.

Conformational analysis aims to identify the stable, low-energy conformations of the molecule. For 3,7-dimethyloct-6-en-2-yl propionate, this involves exploring the rotational freedom around its single bonds, particularly in the octenyl chain and the propionate ester group. The presence of a chiral center at the second carbon position adds another layer of complexity to its conformational landscape. Different conformations can present distinct shapes and electrostatic potential surfaces, which in turn can influence how the molecule interacts with biological receptors.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms in the molecule over time, governed by the principles of classical mechanics. nih.gov An MD simulation of this compound in a relevant environment, such as a solvent or a lipid bilayer, can reveal how the molecule folds and flexes, and which conformations are most prevalent under specific conditions. nih.govresearchgate.net These simulations can also shed light on the molecule's interactions with its surroundings, for instance, how it might partition into a cell membrane. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of Terpenoid Esters

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated molecular motions. Common choices for organic molecules include AMBER, CHARMM, and GROMOS. |

| Solvent Model | Explicit or implicit representation of the solvent environment. | Crucial for simulating the behavior of the molecule in a biological context, as water or lipids significantly influence its conformation. |

| Simulation Time | The duration of the simulation. | Needs to be long enough to capture the relevant conformational changes and molecular motions. |

| Temperature and Pressure | Environmental conditions of the simulation. | Kept constant to mimic physiological or specific experimental conditions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

A QSAR study would typically involve a dataset of compounds structurally related to this compound with known biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Describing the electronic properties (e.g., partial charges, dipole moment).

Lipophilic descriptors: Quantifying the molecule's hydrophobicity (e.g., logP). ijcce.ac.ir

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov A validated QSAR model could then be used to predict the activity of new, untested compounds, including other esters of citronellol (B86348).

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Description |

| Topological | Wiener Index | A measure of the branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Lipophilic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. ijcce.ac.ir |

Molecular Docking and Binding Studies with Receptor Targets (e.g., insect chemoreceptors, microbial enzymes)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is particularly useful for understanding how this compound might interact with specific biological targets, such as insect chemoreceptors or microbial enzymes.

In the context of its potential as an insect repellent, molecular docking could be used to simulate the binding of this compound to the olfactory receptors (ORs) of insects. frontiersin.orgijbs.com These receptors are proteins located in the insect's antennae that are responsible for detecting odors. nih.gov By predicting the binding mode and affinity of the molecule to these receptors, researchers can gain insights into the molecular basis of its repellent activity. researchgate.net Docking studies can help identify the key amino acid residues in the receptor's binding pocket that interact with the molecule, providing a rationale for its specificity and potency. researchgate.net

Similarly, if investigating its potential antimicrobial properties, molecular docking could be employed to study its interaction with essential microbial enzymes. nih.gov By identifying enzymes that are crucial for the survival of a particular microbe and demonstrating that this compound can bind to and potentially inhibit their function, a mechanism of action can be proposed.

Table 3: Key Steps in a Molecular Docking Study

| Step | Description |

| 1. Target Preparation | Obtaining the 3D structure of the receptor protein, often from a public database like the Protein Data Bank (PDB). mdpi.com |

| 2. Ligand Preparation | Generating the 3D structure of this compound and optimizing its geometry. |

| 3. Docking Simulation | Using a docking program to explore the possible binding poses of the ligand within the receptor's active site. |

| 4. Scoring and Analysis | Evaluating the predicted binding poses using a scoring function to estimate the binding affinity and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). |

Prediction of Reactivity and Degradation Pathways Using Computational Chemistry

Computational chemistry methods can be used to predict the reactivity of this compound and its likely degradation pathways in various environments. This is important for assessing its environmental fate and persistence.

One of the primary degradation pathways for an ester like this compound is hydrolysis, where the ester bond is cleaved by reaction with water to yield the corresponding alcohol (3,7-dimethyloct-6-en-2-ol) and carboxylic acid (propionic acid). researchgate.net Computational models can predict the rate of this reaction under different pH conditions. nih.govmdpi.com

Furthermore, computational tools can predict other potential degradation reactions, such as oxidation. acs.org For example, the double bond in the octenyl chain is a potential site for oxidation, which could be initiated by enzymes like cytochrome P450s or by reactive oxygen species in the environment. mdpi.com Computational systems can predict the products of such reactions based on known biochemical transformations. nih.gov

Table 4: Predicted Degradation Products of this compound

| Degradation Pathway | Reactants | Primary Products |

| Hydrolysis | This compound, Water | 3,7-Dimethyloct-6-en-2-ol (B84639), Propionic acid |

| Oxidation (at double bond) | This compound, Oxidizing agent | Epoxides, Diols, or other oxidized derivatives |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3,7-Dimethyloct-6-en-2-yl propionate?

- Synthesis : The compound is typically synthesized via esterification of citronellol with propionic acid under acidic catalysis. Reaction conditions (temperature, molar ratios, and catalyst concentration) must be optimized to minimize side products like diesters or isomerization of the α,β-unsaturated bond .

- Characterization : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the ester linkage (δ ~4.1 ppm for the –CH2–O– group) and the double bond geometry (δ ~5.1 ppm for the trans-configured allylic proton) .

- Structural Data : The IUPAC name, molecular formula (C13H24O2), and CAS Registry Number (141-14-0) are standardized by NIST, ensuring reproducibility in reporting .

Q. How can researchers ensure accurate quantification of this compound in complex matrices?

- Analytical Workflow :

- Extraction : Use liquid-liquid extraction with non-polar solvents (e.g., hexane) to isolate the compound from aqueous or biological samples.

- Quantification : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or GC-MS with internal standards (e.g., deuterated analogs) improves accuracy.

- Validation : Calibration curves must account for matrix effects, and recovery rates should exceed 85% to meet analytical standards .

Advanced Research Questions

Q. What experimental models are suitable for studying the metabolic and biological effects of this compound?

- In Vitro Models :

- Inflammation Studies : Use intestinal organ cultures treated with 30 mM propionate analogs to assess anti-inflammatory effects via IL-6 and iNOS mRNA modulation .

- In Vivo Models :

- Rodent Studies : Administer the compound orally (10–100 mg/kg) to evaluate insulin sensitivity via hyperinsulinemic-euglycemic clamps. Conflicting results on metabolic outcomes (e.g., insulin resistance vs. gluconeogenesis) highlight the need for dose-response designs .

- Isotopic Tracing : Employ ¹³C-labeled propionate to track its incorporation into TCA cycle intermediates (e.g., succinyl-CoA) or nonoxidative pathways (e.g., 2-methyl-2-pentenoyl-CoA) in tissue-specific metabolism .

Q. How can researchers resolve contradictions in propionate-related data, such as its dual role in metabolic health?

- Case Example : While propionate improves glucose homeostasis via gut-brain axis signaling, excessive doses may induce insulin resistance through hepatic gluconeogenic overload .

- Methodological Solutions :

- Dose Stratification : Test low (≤50 mg/kg) vs. high (≥200 mg/kg) doses in parallel cohorts.

- Tissue-Specific Analysis : Use LC-MS/MS to measure propionate metabolites in portal vs. systemic circulation, clarifying site-specific effects .

- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., animal vs. human trials) to identify confounding variables like microbiota composition .

Q. What novel production methods enhance the yield of this compound?

- Bioelectrochemical Systems :

- Setup : Cathodic electro-fermentation (EF) with mixed microbial consortia (e.g., Achromobacter spp.) achieves propionate production rates of 1.9–2.8 mM/day. Optimize pH (5.0–6.5) and lactate concentrations (20–30 mM) to minimize acetate byproduct formation .

- Performance Metrics :

| Substrate | Max. Propionate Rate (mM/day) | Carbon Recovery (%) |

|---|---|---|

| Lactate | 2.8 | 78 |

| Butyrate | 1.9 | 65 |

- Challenges : Oxygen intrusion reduces microbial diversity, necessitating strict anaerobic conditions .

Q. What are the understudied nonoxidative metabolic fates of propionate derivatives in mammalian systems?

- Key Pathways :

- 2-Methyl-2-Pentenoyl-CoA (2M2PE-CoA) : A six-carbon metabolite formed via propionate condensation, detectable via LC-HRMS. Its role in lipid biosynthesis remains unexplored .

- Neuroactive Effects : High-dose propionate (≥300 mg/kg) alters GABA/glutamate ratios in rodent brains, suggesting dose-dependent neuro-modulatory effects. Use microdialysis coupled with metabolomics to map neurotransmitter dynamics .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.